PR-5 protein, Arabidopsis
Description
Historical Context and Classification
The discovery of pathogenesis-related proteins dates back to the 1970s, when these defense-related molecules were first identified in plants responding to pathogen attack. Pathogenesis-Related Protein 5 emerged as a distinct family within this broader classification system, characterized by its structural similarity to thaumatin, a sweet-tasting protein originally isolated from Thaumatococcus daniellii. The formal classification of Pathogenesis-Related Protein 5 was established in 1994 as part of a unifying nomenclature system that grouped pathogenesis-related proteins into families based on amino acid sequences, serological relationships, and enzymatic activities.
The initial characterization of Pathogenesis-Related Protein 5 in Arabidopsis thaliana began with the isolation of complementary deoxyribonucleic acid clones encoding thaumatin-like proteins. Early research identified multiple members of this family, including Arabidopsis Thaumatin-Like Protein 3, which demonstrated significant sequence similarity with pathogenesis-related proteins from other plant species. These foundational studies established that Arabidopsis contains over 20 thaumatin-like protein genes belonging to the Pathogenesis-Related Protein 5 family, indicating the evolutionary importance and functional complexity of this protein group.
The classification system recognizes Pathogenesis-Related Protein 5 as thaumatin-like proteins with characteristic structural features, including conserved cysteine residues and specific amino acid motifs. This classification has proven robust across diverse plant species, with tobacco protein S serving as the type member for the Pathogenesis-Related Protein 5 family. The historical development of this classification system reflects the growing understanding of plant defense mechanisms and the molecular basis of pathogen resistance.
Nomenclature and Evolutionary Conservation
The nomenclature of Pathogenesis-Related Protein 5 in Arabidopsis thaliana follows established conventions that reflect both structural characteristics and functional properties. The standardized gene symbols include Ypr5 for the basic designation, with specific members identified through additional nomenclature systems. In Arabidopsis, individual family members are designated with specific identifiers such as OSMOTIN 34 and OSMOTIN 34-LIKE, reflecting their relationship to osmotic stress responses.
Evolutionary conservation analysis reveals remarkable stability in the Pathogenesis-Related Protein 5 family across plant species. Comparative studies demonstrate that Arabidopsis thaumatin-like proteins share significant sequence similarity with homologous proteins from diverse plant families, indicating ancient evolutionary origins. The conserved family signature sequence G-x-[GF]-x-C-x-T-[GA]-D-C-x(1,2)-[GQ]-x(2,3)-C represents a fundamental structural motif maintained across species boundaries.
The evolutionary conservation extends to functional domains, particularly the characteristic thaumatin domain that defines family membership. Arabidopsis Pathogenesis-Related Protein 5 members contain between 10 and 16 conserved cysteine residues that form essential disulfide bonds, contributing to protein stability under adverse conditions. This structural conservation reflects evolutionary pressure to maintain protein function across diverse environmental challenges.
Phylogenetic analysis of Arabidopsis thaumatin-like proteins reveals complex evolutionary relationships within the family. Studies comparing Arabidopsis sequences with those from other species identify distinct clades that suggest functional specialization through evolutionary divergence. The maintenance of core structural features alongside sequence diversification indicates ongoing evolutionary adaptation to specific ecological niches and stress conditions.
Pathogenesis-Related Protein Families Overview
The pathogenesis-related protein superfamily encompasses 17 distinct families, each characterized by unique structural and functional properties. This comprehensive classification system provides a framework for understanding the diverse mechanisms through which plants respond to pathogenic threats. Pathogenesis-Related Protein 5 occupies a central position within this system, distinguished by its thaumatin-like characteristics and broad-spectrum antimicrobial activity.
The structural organization of pathogenesis-related protein families reflects their evolutionary relationships and functional specializations. Family members share common features including signal peptides for secretion, conserved enzymatic domains, and specific targeting sequences. The following table summarizes the key characteristics of major pathogenesis-related protein families:
| Family | Domain Classification | Primary Functions | Representative Proteins |
|---|---|---|---|
| Pathogenesis-Related Protein 1 | CAP domain | Antifungal activity | Tobacco Pathogenesis-Related Protein 1a |
| Pathogenesis-Related Protein 2 | Glycoside hydrolase 17 | Beta-1,3-glucanase activity | Beta-1,3-glucanases |
| Pathogenesis-Related Protein 3 | Chitinase domain | Endochitinase activity | Chitinase types I, II, IV, V, VI, VII |
| Pathogenesis-Related Protein 4 | Barwin domain | Antifungal and chitinase | Barwin domain chitinase |
| Pathogenesis-Related Protein 5 | Thaumatin domain | Antifungal activity | Thaumatin-like proteins |
The functional diversity within pathogenesis-related protein families enables comprehensive defense responses against diverse pathogenic threats. Pathogenesis-Related Protein 2 family members function as beta-1,3-glucanases that cleave fungal cell wall components, while Pathogenesis-Related Protein 3, 4, 8, and 11 families all possess chitinase activity with varying substrate specificities. This functional complementarity ensures effective targeting of different pathogen vulnerabilities.
Pathogenesis-Related Protein 5 family members distinguish themselves through their unique combination of structural stability and antimicrobial efficacy. Unlike some other pathogenesis-related protein families that target specific pathogen components, Pathogenesis-Related Protein 5 proteins exhibit broad-spectrum activity against fungi, bacteria, and other microorganisms. This versatility reflects their evolutionary optimization for general defense functions.
The regulatory mechanisms governing pathogenesis-related protein expression involve complex signaling networks that coordinate family-specific responses. Salicylic acid signaling predominantly activates Pathogenesis-Related Protein 1, 2, and 5 families, while jasmonic acid pathways primarily regulate Pathogenesis-Related Protein 3, 4, and 12 families. This differential regulation enables fine-tuned responses to specific pathogen threats and environmental conditions.
Significance in Plant Immunity Research
Pathogenesis-Related Protein 5 research has fundamentally transformed our understanding of plant immunity mechanisms and their molecular basis. The discovery that these proteins function as antimicrobial agents while simultaneously participating in stress signaling pathways has revealed previously unknown levels of functional integration in plant defense systems. This dual functionality positions Pathogenesis-Related Protein 5 as a critical component in both immediate pathogen responses and long-term stress adaptation strategies.
The significance of Pathogenesis-Related Protein 5 in plant immunity research extends beyond basic antimicrobial activity to encompass complex regulatory networks. Recent studies demonstrate that Arabidopsis OSMOTIN 34 functions as a positive regulator in abscisic acid signaling pathways, connecting pathogen defense mechanisms with abiotic stress responses. This integration reveals sophisticated molecular crosstalk that enables plants to coordinate responses across multiple stress conditions simultaneously.
Research on Pathogenesis-Related Protein 5 has uncovered novel mechanisms of pathogen manipulation and host subversion. Studies show that certain plant viruses, including turnip mosaic virus, have evolved the ability to selectively upregulate and subvert Pathogenesis-Related Protein 5 family members to facilitate infection. This discovery highlights the evolutionary arms race between plants and pathogens, demonstrating how defense proteins can be co-opted for pathogen benefit.
The therapeutic and biotechnological applications of Pathogenesis-Related Protein 5 research continue to expand as our understanding of these proteins deepens. Transgenic studies demonstrate that overexpression of thaumatin-like proteins enhances resistance to multiple stress conditions, including drought, salinity, and pathogen infection. These findings provide a foundation for developing crop varieties with improved stress tolerance and disease resistance.
Contemporary research directions focus on elucidating the precise molecular mechanisms underlying Pathogenesis-Related Protein 5 function. Advanced proteomic and genomic approaches are revealing new aspects of protein-protein interactions, subcellular localization patterns, and post-translational modifications that regulate activity. The identification of plasma membrane localization for certain family members, such as AtPR5K2, has opened new avenues for understanding signal transduction mechanisms.
The integration of Pathogenesis-Related Protein 5 research with broader plant biology initiatives continues to yield insights into fundamental biological processes. Studies examining the role of these proteins in developmental processes, such as flowering time regulation, demonstrate their importance beyond stress responses. This expanding functional repertoire underscores the evolutionary significance of Pathogenesis-Related Protein 5 family members and their potential for biotechnological applications in crop improvement programs.
Properties
CAS No. |
147445-34-9 |
|---|---|
Molecular Formula |
C11H16ClNO2 |
Synonyms |
PR-5 protein, Arabidopsis |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Analysis of PR-5 Proteins
Table 2: Phylogenetic Clustering of PR-5 Proteins
| Cluster | Representative Proteins | Species Examples |
|---|---|---|
| Osmotin/OLP | ATLP-3 (Arabidopsis), KoOsmotin | Arabidopsis, Kandelia |
| Thaumatin/TLP | Thaumatin (Thaumatococcus) | Thaumatococcus daniellii |
| Zeamatin/ZLP | Zeamatin (Zea mays) | Zea mays |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
